4-amino-1-methyl-3-nitropyridin-2(1H)-one
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Overview
Description
4-amino-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, methyl, and nitro groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to a pyridine derivative.
Amination: Substitution of a halogenated pyridine with an amino group.
Methylation: Introduction of the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenated reagents and bases for nucleophilic substitution.
Major Products
Reduction: Formation of 4-amino-1-methyl-3-aminopyridin-2(1H)-one.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro and amino groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-nitropyridine
- 4-amino-1-methylpyridin-2(1H)-one
- 3-nitro-1-methylpyridin-2(1H)-one
Uniqueness
4-amino-1-methyl-3-nitropyridin-2(1H)-one is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-1-methyl-3-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGPAJTCWKCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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